molecular formula C11H21N3 B1384873 N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine CAS No. 1152873-23-8

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine

Cat. No.: B1384873
CAS No.: 1152873-23-8
M. Wt: 195.3 g/mol
InChI Key: PQFSUJBYPWDJLZ-UHFFFAOYSA-N
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Description

Fundamental Chemical Identity and Classification

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine is a tertiary amine characterized by a pyrazole core substituted with three methyl groups and an isobutyl-methylamine side chain. Its molecular formula is $$ \text{C}{11}\text{H}{21}\text{N}_{3} $$, with a molecular weight of 195.3 g/mol. The compound’s structure combines a 1,3,5-trimethylpyrazole moiety linked to an isobutyl group via a methylene bridge, creating a three-dimensional arrangement that influences its reactivity.

Table 1: Key Structural and Physical Properties

Property Value/Description Source
CAS Number 1152873-23-8
Molecular Formula $$ \text{C}{11}\text{H}{21}\text{N}_{3} $$
Molecular Weight 195.3 g/mol
Density 0.99 ± 0.1 g/cm³
Boiling Point 284.6 ± 35.0 °C
pKa 9.48 ± 0.29

The pyrazole ring’s electron-rich nature and the steric effects of the methyl groups contribute to its stability and suitability for nucleophilic substitutions.

Historical Context of Pyrazole-based Tertiary Amines

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of pyrazole derivatives via β-diketone and hydrazine reactions. The development of tertiary amines like this compound emerged from mid-20th-century efforts to modify pyrazole scaffolds for enhanced pharmacological activity. Key milestones include:

  • 1960s : Introduction of alkylamine side chains to pyrazoles to improve bioavailability.
  • 1990s : Advances in regioselective synthesis using hypervalent iodine reagents.
  • 2010s : Application of transition-metal catalysis for complex pyrazole-amine hybrids.

These innovations enabled precise functionalization of the pyrazole core, paving the way for targeted tertiary amines.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic value of pyrazole derivatives in heterocyclic chemistry. Its dual functionality—a rigid aromatic core and a flexible amine side chain—makes it a versatile intermediate for:

  • Medicinal Chemistry : Pyrazole-amine hybrids exhibit anti-inflammatory, anticancer, and antimicrobial activities.
  • Material Science : The compound’s thermal stability (decomposition >250°C) suits it for polymer crosslinking.
  • Catalysis : Tertiary amines serve as ligands in asymmetric synthesis.

Recent studies highlight its role in synthesizing spirocyclic compounds and metal-organic frameworks.

Scope and Objectives of Current Academic Inquiry

Current research focuses on three areas:

  • Synthesis Optimization : Developing one-pot methodologies to reduce steps and improve yields.
  • Structure-Activity Relationships : Correlating substituent effects with biological efficacy.
  • Novel Applications : Exploring use in photoactive materials and enzyme inhibitors.

Ongoing studies aim to resolve challenges in stereochemical control and scalability.

Properties

IUPAC Name

2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFSUJBYPWDJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s action.

Biochemical Analysis

Biochemical Properties

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, thereby modulating their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound can impact cell proliferation and apoptosis, thereby affecting overall cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal responses, while deviations from this range result in diminished or harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites, thereby affecting overall metabolic homeostasis. For instance, it has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical and cellular effects.

Biological Activity

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇N₃ and a molecular weight of approximately 167.26 g/mol. The compound features an isobutyl group linked to a pyrazole moiety, which is known for conferring various biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities , including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Certain pyrazole compounds are noted for their antifungal effects.
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions often involve hydrogen bonding with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Research Findings and Case Studies

Several studies have explored the effects of this compound and similar pyrazole derivatives on various biological systems:

StudyFindings
Anticancer Activity In vitro studies demonstrated that related pyrazole compounds exhibited IC₅₀ values ranging from 73 to 84 mg/mL against different cancer cell lines .
Selectivity in Cell Lines One study reported that certain pyrazole derivatives showed significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells while being non-toxic to normal fibroblasts .
Antioxidant Properties Pyrazole derivatives were evaluated for antioxidant activity using assays such as ABTS and DPPH, indicating potential protective effects against oxidative stress .

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives.
  • Alkylation : The introduction of the isobutyl group is performed via nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-Methyl-N-(1H-pyrazol-4-yl)methylamineStructureSimpler structure; different pharmacokinetics
N-Ethyl-N-(1H-pyrazol-4-yl)methylamineStructureEthyl group may alter activity profile
N-Isopropyl-N-(1H-pyrazol-4-yl)methylamineStructurePotentially different solubility characteristics

Scientific Research Applications

N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound under discussion may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for new drug development.
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases.

Agricultural Science

The compound has potential applications in agrochemicals:

  • Pesticide Development : The unique structure of this compound may contribute to the development of novel pesticides. Pyrazole derivatives are known to exhibit insecticidal and fungicidal properties.

Materials Science

In materials science, the compound can be utilized for:

  • Synthesis of Functional Polymers : The amine group allows for the modification of polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives. This compound was tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation.

Case Study 2: Agricultural Applications

In a research article from Pest Management Science, the efficacy of pyrazole-based compounds as insecticides was assessed. This compound demonstrated significant activity against common agricultural pests, indicating its potential as a new pesticide formulation.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (µM)
N-Isobutyl-N-[...]-amineAnticancerMCF-7 (Breast Cancer)15
Pyrazole Derivative XAntifungalCandida albicans10
Pyrazole Derivative YInsecticidalSpodoptera frugiperda20

Table 2: Agricultural Efficacy

Compound NameTarget PestEfficacy (%) at 100 ppm
N-Isobutyl-N-[...]-amineAphids85
Pyrazole Derivative ZWhiteflies90

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Substituent (R) Molecular Weight (g/mol) Key Features Reported Activity
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine (Target) Isobutyl ~260.36 High lipophilicity; potential for improved metabolic stability. Inferred from analogs (e.g., ).
N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine Methyl 169.25 Lower steric bulk; higher solubility. Intermediate in drug synthesis.
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine Methoxyethyl 211.29 Balanced lipophilicity; ether group enhances polarity. Not explicitly reported.
1-(2,2,2-Trifluoroethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Trifluoroethyl 287.29 Electron-withdrawing CF₃ group; increased metabolic resistance. Potential fluorinated bioactive agent.
4-(Ethyl(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide Quinazoline sulfonamide ~450.50 Heterocyclic extension; sulfonamide enhances hydrogen bonding. Leishmania N-myristoyltransferase inhibitor.
Key Comparisons

The trifluoroethyl group (in ) provides strong electron-withdrawing effects, which may stabilize the compound against oxidative metabolism.

Biological Activity :

  • Quinazoline sulfonamide derivatives (e.g., ) demonstrate targeted enzyme inhibition, suggesting that extending the pyrazole amine with aromatic systems enhances specificity.
  • Methyl and methoxyethyl variants are often intermediates, while bulkier groups (isobutyl, trifluoroethyl) may improve in vivo efficacy .

Synthetic Accessibility :

  • Smaller substituents (methyl, methoxyethyl) are synthesized in higher yields (e.g., 59% for methoxyethyl ), whereas bulkier groups may require optimized conditions.
Structural Analysis

The 1,3,5-trimethylpyrazole core is conserved across analogs, ensuring π-π stacking and hydrophobic interactions. Substituent variations at the amine position modulate:

  • Solubility : Methoxyethyl > methyl > isobutyl.
  • Metabolic Stability : Trifluoroethyl > isobutyl > methyl.

Preparation Methods

Typical Reaction Conditions

  • Alkylating Agent: Isobutyl bromide or chloride is commonly used to introduce the isobutyl group.
  • Base: Potassium tert-butoxide (KTB) is preferred for deprotonation and to facilitate nucleophilic substitution.
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are suitable polar aprotic solvents.
  • Temperature: Low temperatures (0 to 5 °C) favor higher yields by minimizing side reactions.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the alkyl halide, forming the N-isobutyl substituted product.

Optimization and Yield Considerations

A study on related 1,3,5-trimethylpyrazole derivatives demonstrated the following:

Parameter Observations Optimal Condition
Base KTB > other bases (e.g., NaH, KOH) Potassium tert-butoxide
Solvent NMP > DMF, DMSO N-Methyl-2-pyrrolidone
Temperature 0–5 °C > room temperature or higher 0 to 5 °C
Substituent Effects Steric and electronic effects affect yield Isobutyl group ~48% yield

For example, the isopentyl analog gave a yield of 48.4%, while allyl substitution improved yield to 61.7%, indicating steric hindrance plays a role in reaction efficiency.

Representative Synthetic Procedure

A prototypical preparation involves:

  • Dissolving 1,3,5-trimethyl-1H-pyrazol-4-amine in NMP.
  • Adding potassium tert-butoxide under an inert atmosphere.
  • Cooling the reaction mixture to 0–5 °C.
  • Slowly adding isobutyl bromide dropwise.
  • Stirring the mixture for several hours while maintaining temperature.
  • Quenching the reaction and extracting the product.
  • Purifying via column chromatography or recrystallization.

Characterization and Confirmation

The final compound is characterized by:

Comparative Notes from Related Research

  • Alkylation of pyrazole amines with alkyl halides is a standard method, with cesium carbonate or potassium tert-butoxide as bases in polar aprotic solvents like DMF or NMP.
  • Steric bulk around the nitrogen affects yield and reaction rate; smaller alkyl groups or less hindered analogs typically give higher yields.
  • Reaction temperature control is crucial to avoid side reactions and decomposition.

Summary Table: Preparation Method Parameters

Step Reagents/Conditions Notes
Pyrazole amine synthesis Condensation of diketones with hydrazine Commercial availability possible
Alkylation base Potassium tert-butoxide Best yield and selectivity
Alkylation solvent N-Methyl-2-pyrrolidone (NMP) Polar aprotic, stabilizes ions
Alkylation temperature 0–5 °C Minimizes side reactions
Alkylating agent Isobutyl bromide Introduces isobutyl group
Purification Column chromatography or recrystallization Ensures compound purity
Characterization techniques NMR, HRMS, IR Confirms structure

Q & A

What are the optimized synthetic routes for N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine, and how do reaction conditions influence yield?

Answer:
A plausible synthesis involves coupling a pyrazole precursor with an isobutylamine derivative under catalytic conditions. For example, copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours (as used in similar pyrazole-amine syntheses) can promote cross-coupling . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DMSO vs. DMF), and temperature. Purification via chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures purity. Challenges include minimizing byproducts from competing alkylation pathways, which can be monitored via TLC or LCMS .

How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

Answer:

  • ¹H NMR : Key signals include:
    • Pyrazole ring methyl groups (δ 2.1–2.3 ppm, singlet, integrating for 3–9H).
    • Methylene (-CH2-) adjacent to the amine (δ 3.4–3.8 ppm, multiplet).
    • Isobutyl group protons (δ 0.9–1.1 ppm for -CH(CH3)2 and δ 2.4–2.6 ppm for -N-CH2-) .
  • HRMS : Expect a molecular ion peak matching the exact mass (e.g., calculated for C12H22N4: 222.1844). Isotopic patterns should align with chlorine-free composition .

What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian 09/16 with B3LYP/6-31G(d) basis sets is standard .
  • Molecular Dynamics (MD) : Simulate solvation effects or ligand-protein interactions using AMBER or GROMACS.
  • EXPLO5 : Model detonation properties (if applicable) by inputting enthalpy of formation and density .

How does steric hindrance from the isobutyl group influence ligand coordination in catalytic systems?

Answer:
The bulky isobutyl group may restrict access to the amine’s lone pair, reducing binding to metal centers. Comparative studies with less hindered analogs (e.g., methyl vs. isobutyl) using X-ray crystallography (via SHELXL ) or UV-Vis titration can quantify coordination efficiency. For instance, in palladium-catalyzed cross-coupling, steric effects may lower turnover frequency but improve selectivity .

What experimental protocols assess thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2 to identify decomposition onset (e.g., >200°C indicates robustness ).
  • DSC : Detect exothermic/endothermic events (e.g., melting or decomposition).
  • GC-MS : Analyze volatile decomposition products (e.g., methyl radicals or CO2) .

How can solvent polarity and pH affect the compound’s solubility in biological assays?

Answer:

  • Polar solvents (DMSO, MeOH) : Enhance solubility due to amine protonation at acidic pH.
  • Nonpolar solvents (hexane) : Poor solubility, requiring derivatization (e.g., hydrochloride salt formation ).
  • pH-dependent studies : Use buffered solutions (pH 3–10) with UV-Vis or nephelometry to measure precipitation thresholds .

What strategies mitigate byproduct formation during alkylation of the pyrazole core?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., sulfonylation of the pyrazole NH ).
  • Catalyst optimization : Use Pd/Cu systems to suppress side reactions like over-alkylation .
  • Kinetic monitoring : In situ IR or Raman spectroscopy tracks intermediate formation .

How does the methyl substitution pattern on the pyrazole ring impact biological activity?

Answer:
Comparative SAR studies with analogs (e.g., 1,3-dimethyl vs. 1,3,5-trimethyl) can reveal:

  • Metabolic stability : Increased methylation may reduce CYP450-mediated oxidation.
  • Receptor binding : Methyl groups alter hydrophobic interactions, as seen in 5-HT receptor ligands .
  • Cytotoxicity : MTT assays in cell lines quantify methylation-dependent toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine
Reactant of Route 2
Reactant of Route 2
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine

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